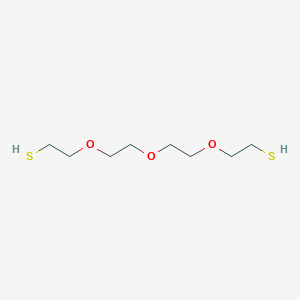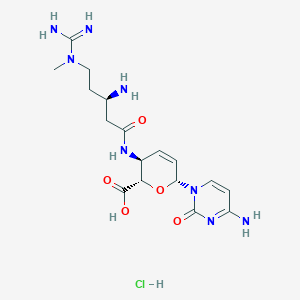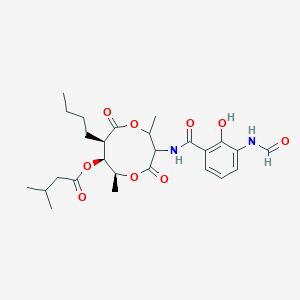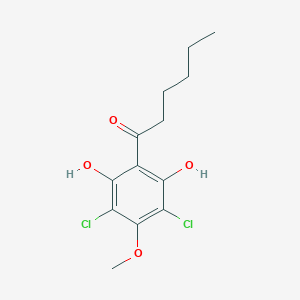![molecular formula C20H19N5O4 B521106 Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BHDPC is a novel Neuroprotectant, alleviating neurological deficits and brain infarcts, inhibiting neuronal cell loss and apoptosis, and attenuating blood-brain barrier disruption and tight junction protein changes, significantly reducing microglial M1 activation but enhanced M2 polarization in MCAO-induced ischemic brain.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
A study by Gilava et al. (2020) focused on synthesizing a series of triazolopyrimidines, closely related to the specified compound, for evaluating their antimicrobial and antioxidant activities. These compounds were synthesized using Biginelli protocol and characterized by various spectroscopic techniques.
In Vitro Cytotoxicity Studies
Haleel et al. (2019) conducted a study involving N-benzoylated copper(II) complexes of tetrazolo[1,5-a]pyrimidines, similar to the specified compound. These complexes were examined for cytotoxicity activity on various cancerous cell lines, demonstrating their potential in cancer research.
Regioselective Synthesis
The work of Drev et al. (2014) explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, closely related to the specified compound. Their synthesis process and the implications for producing various derivatives were discussed, highlighting the versatility of these compounds in chemical synthesis.
Propiedades
Fórmula molecular |
C20H19N5O4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N5O4/c1-12-17(19(27)29-11-13-6-4-3-5-7-13)18(25-20(21-12)22-23-24-25)14-8-9-15(26)16(10-14)28-2/h3-10,18,26H,11H2,1-2H3,(H,21,22,24) |
Clave InChI |
BASOZMOVDGNDQF-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
enzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo(1,5-a)pyrimidine-6-carboxylate BHDPC compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)



![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)